4-(4-Ethylphenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(4-Ethylphenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(4-Ethylphenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to its neuroprotective and anti-inflammatory effects. For example, it may inhibit the NF-kB inflammatory pathway and reduce the production of pro-inflammatory cytokines . Additionally, its anticancer activity may be attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: Known for its fungicidal activity.
4-Methyl-5-(trifluoromethyl)-1H-pyrazole: Exhibits potent cytotoxicity and kinase inhibitory activities.
Sorafenib: A trifluoromethyl-containing compound used in cancer therapy.
Uniqueness
4-(4-Ethylphenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C17H21Cl2F3N4 |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;dihydrochloride |
InChI |
InChI=1S/C17H19F3N4.2ClH/c1-2-12-3-5-13(6-4-12)14-11-15(17(18,19)20)23-16(22-14)24-9-7-21-8-10-24;;/h3-6,11,21H,2,7-10H2,1H3;2*1H |
InChI Key |
FDITXLMBJOQJEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCNCC3)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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